

# Application Notes and Protocols for RO8994 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

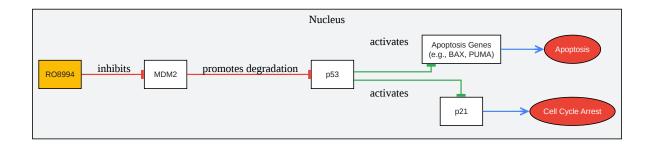
### Introduction

RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, RO8994 prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. Preclinical studies have demonstrated the anti-tumor efficacy of RO8994 in mouse models, particularly in osteosarcoma xenografts. These application notes provide detailed protocols for the dosage and administration of RO8994 in mouse models for efficacy, pharmacokinetic, and toxicology studies.

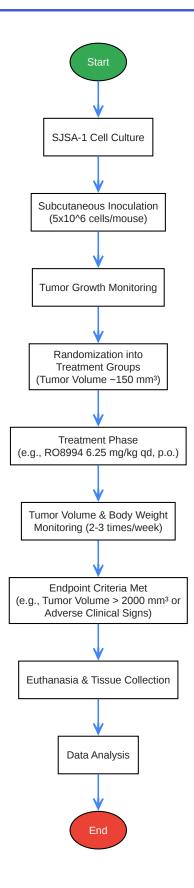
## **Mechanism of Action: p53-MDM2 Signaling Pathway**

**RO8994** targets a key negative regulatory loop in the p53 signaling pathway. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, allowing p53 to accumulate and initiate a tumor-suppressive response. **RO8994** mimics this disruption, leading to the reactivation of p53's functions.









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